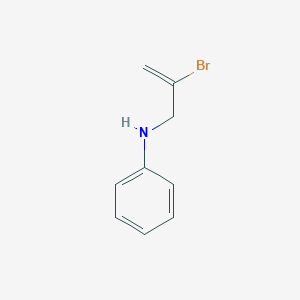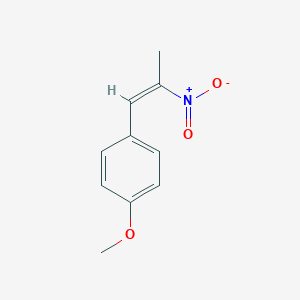
tert-butyl N-(2,4-dinitrophenoxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2,4-dinitrophenoxy)carbamate, commonly known as dinoterb, is a herbicide that is used to control weeds in various crops. It was first introduced in the 1960s and has been widely used since then. Dinoterb belongs to the carbamate family of herbicides and is a selective herbicide, which means that it only targets certain types of weeds while leaving the crops unharmed.
Wirkmechanismus
Dinoterb works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing death in the target weeds.
Biochemische Und Physiologische Effekte
Dinoterb has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to dinoterb can cause symptoms such as nausea, vomiting, headaches, and respiratory distress. Chronic exposure to dinoterb has been associated with an increased risk of cancer, neurological disorders, and reproductive problems.
Vorteile Und Einschränkungen Für Laborexperimente
Dinoterb is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness in controlling weeds. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments.
Zukünftige Richtungen
Future research on dinoterb should focus on developing safer alternatives to this herbicide that are effective in controlling weeds without causing harm to non-target organisms. Additionally, more studies are needed to better understand the long-term effects of dinoterb exposure on human health and the environment.
Conclusion:
Dinoterb is a widely used herbicide that has been shown to be effective in controlling weeds in various crops. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments. Future research should focus on developing safer alternatives to this herbicide and better understanding its long-term effects on human health and the environment.
Synthesemethoden
Dinoterb is synthesized by reacting tert-butylamine with 2,4-dinitrophenol in the presence of phosgene. The reaction results in the formation of tert-butyl N-(2,4-dinitrophenoxy)carbamate, which is then purified and used as a herbicide.
Wissenschaftliche Forschungsanwendungen
Dinoterb has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that dinoterb is highly effective in controlling weeds in various crops, including soybeans, peanuts, and cotton. It has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.
Eigenschaften
CAS-Nummer |
17508-16-6 |
|---|---|
Produktname |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
Molekularformel |
C11H13N3O7 |
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C11H13N3O7/c1-11(2,3)20-10(15)12-21-9-5-4-7(13(16)17)6-8(9)14(18)19/h4-6H,1-3H3,(H,12,15) |
InChI-Schlüssel |
DTYVDGWQRMBFGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
17508-16-6 |
Synonyme |
tert-butyl (2,4-dinitrophenoxy)carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



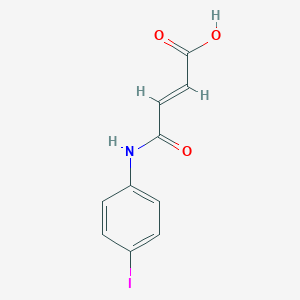
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
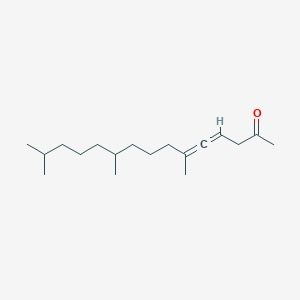
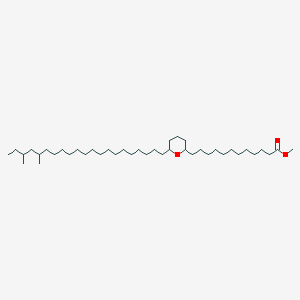
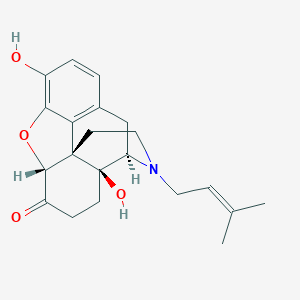
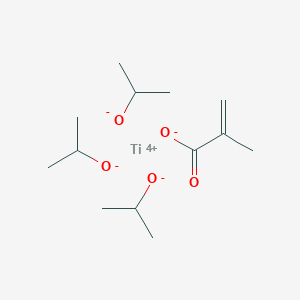
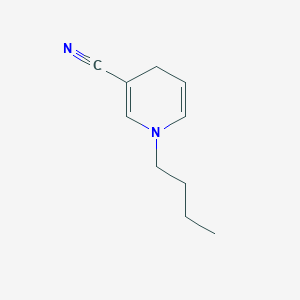
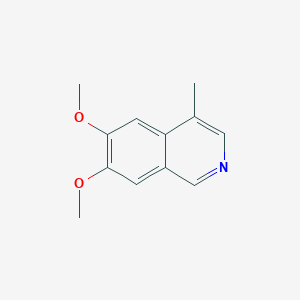
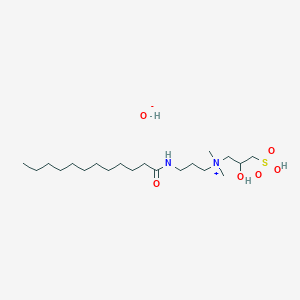
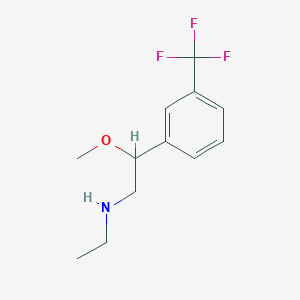
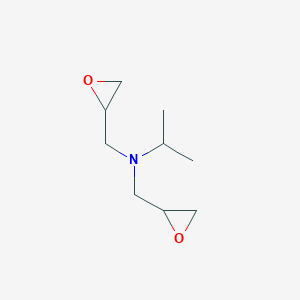
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
